molecular formula C7H14N2O2 B13225840 1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide

1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide

Katalognummer: B13225840
Molekulargewicht: 158.20 g/mol
InChI-Schlüssel: LEJPGGHUCHVMEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide is an organic compound with the molecular formula C7H14N2O2. It is known for its unique cyclopropane ring structure, which imparts distinct chemical properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide typically involves the reaction of cyclopropane carboxylic acid derivatives with amines. One common method includes the reaction of cyclopropane-1-carboxylic acid with 2-methoxyethylamine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The cyclopropane ring structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-amino-N-(2-hydroxyethyl)cyclopropane-1-carboxamide
  • 1-amino-N-(2-ethoxyethyl)cyclopropane-1-carboxamide
  • 1-amino-N-(2-chloroethyl)cyclopropane-1-carboxamide

Uniqueness

1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide is unique due to its methoxyethyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific research applications .

Eigenschaften

Molekularformel

C7H14N2O2

Molekulargewicht

158.20 g/mol

IUPAC-Name

1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C7H14N2O2/c1-11-5-4-9-6(10)7(8)2-3-7/h2-5,8H2,1H3,(H,9,10)

InChI-Schlüssel

LEJPGGHUCHVMEM-UHFFFAOYSA-N

Kanonische SMILES

COCCNC(=O)C1(CC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.